molecular formula C15H11Cl2NO3 B2522780 N-(3,4-dichlorophenyl)-2-(2-formylphenoxy)acetamide CAS No. 574710-18-2

N-(3,4-dichlorophenyl)-2-(2-formylphenoxy)acetamide

Cat. No. B2522780
CAS RN: 574710-18-2
M. Wt: 324.16
InChI Key: BZKXKIKGNPKIDR-UHFFFAOYSA-N
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Description

The compound "N-(3,4-dichlorophenyl)-2-(2-formylphenoxy)acetamide" is a chemically synthesized molecule that is likely to possess a dichlorophenyl group and a formylphenoxy moiety attached to an acetamide backbone. While the specific compound is not directly studied in the provided papers, related compounds with similar structural features have been investigated, which can provide insights into the properties and behavior of the compound .

Synthesis Analysis

The synthesis of related acetamide compounds typically involves the reaction of an appropriate phenol with an acyl chloride or an amine in the presence of a solvent such as DMF and a catalyst like potassium carbonate. For instance, "N-Methyl-2-[4-(4-chlorophenoxy)phenoxy] Acetamide" was synthesized from 4-phenoxyphenol and 2-chloroacetyl methylamine, followed by a reaction with sulfuryl chloride . This suggests that a similar synthetic route could be employed for "N-(3,4-dichlorophenyl)-2-(2-formylphenoxy)acetamide," with the appropriate dichlorophenyl and formylphenoxy precursors.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by the orientation of the substituents around the acetamide group. For example, "2,2-Dichloro-N-(3,4-dichlorophenyl)acetamide" exhibits a syn conformation of the N-H bond to the chloro substituent . The dihedral angles between the phenyl rings and the acetamide group can vary, as seen in "2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide," where the rings are twisted at different angles from the acetamide plane . These structural details are crucial for understanding the molecular conformation of "N-(3,4-dichlorophenyl)-2-(2-formylphenoxy)acetamide."

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions, primarily due to the reactivity of the acetamide group and the substituents on the phenyl rings. The presence of halogens, like chlorine, can facilitate reactions such as nucleophilic substitution or can be involved in hydrogen bonding, as seen in the crystal structures of similar compounds . The formyl group in "N-(3,4-dichlorophenyl)-2-(2-formylphenoxy)acetamide" may also undergo reactions typical of aldehydes, such as condensation or oxidation.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. Intermolecular hydrogen bonding is a common feature, leading to the formation of chains or sheets in the crystal lattice . The presence of halogen atoms can result in additional interactions like halogen bonding or halogen-π interactions . The electronic properties, such as charge transfer and bond moments, can be affected by the substituents' nature and position, as observed in hydrogen bond studies of related compounds . These properties are essential for predicting the behavior of "N-(3,4-dichlorophenyl)-2-(2-formylphenoxy)acetamide" in different environments.

Scientific Research Applications

Insecticidal Efficacy

N-(3,4-dichlorophenyl)-2-(2-formylphenoxy)acetamide, as a derivative within the phenoxyacetamide chemical family, has been investigated for potential insecticidal applications. Studies on novel N-(4-chlorophenyl)-2-phenoxyacetamide derivatives, synthesized through interactions with various chemical groups, have shown promising insecticidal efficacy against pests such as the cotton leafworm, Spodoptera littoralis. Among the synthesized compounds, certain derivatives exhibited excellent insecticidal results, suggesting a potential pathway for the development of new insecticides leveraging the chemical structure of phenoxyacetamides (Rashid et al., 2021).

Anticancer, Anti-Inflammatory, and Analgesic Activities

Research into 2-(substituted phenoxy)acetamide derivatives has uncovered their potential in developing new therapeutic agents with anticancer, anti-inflammatory, and analgesic properties. A study focused on a novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives revealed that compounds containing halogens on the aromatic ring demonstrated significant activity in these areas. Notably, one compound, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, showcased notable anticancer, anti-inflammatory, and analgesic activities, indicating the potential of such derivatives in pharmaceutical development (Rani et al., 2014).

Environmental and Photocatalytic Degradation

Phenoxyacetamides, due to their structural properties, have also been explored in environmental studies, particularly in the degradation of pollutants. Research involving phenolic compounds, which share structural similarities with N-(3,4-dichlorophenyl)-2-(2-formylphenoxy)acetamide, has shown that these compounds can undergo photocatalytic degradation under specific conditions. Such studies offer insights into the potential environmental impact of these chemicals and their degradation pathways, contributing to a better understanding of their lifecycle and environmental footprint (Matthews, 1990).

properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-(2-formylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NO3/c16-12-6-5-11(7-13(12)17)18-15(20)9-21-14-4-2-1-3-10(14)8-19/h1-8H,9H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZKXKIKGNPKIDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCC(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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